molecular formula C24H8F26Se2 B14260522 Bis[4-(tridecafluorohexyl)phenyl] diselenide CAS No. 234449-42-4

Bis[4-(tridecafluorohexyl)phenyl] diselenide

Cat. No.: B14260522
CAS No.: 234449-42-4
M. Wt: 948.2 g/mol
InChI Key: YCRFNIGNXWPRSG-UHFFFAOYSA-N
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Description

Bis[4-(tridecafluorohexyl)phenyl] diselenide is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings substituted with tridecafluorohexyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(tridecafluorohexyl)phenyl] diselenide typically involves the reaction of 4-(tridecafluorohexyl)phenyl derivatives with selenium reagents under controlled conditions. One common method includes the reaction of 4-(tridecafluorohexyl)phenyl bromide with sodium diselenide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(tridecafluorohexyl)phenyl] diselenide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which Bis[4-(tridecafluorohexyl)phenyl] diselenide exerts its effects involves its ability to modulate redox processes. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It also interacts with various molecular targets, including enzymes and cellular pathways, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyphenyl) diselenide
  • Bis(3-hydroxyphenyl) diselenide
  • Bis(4-hydroxyphenyl) diselenide
  • Diphenyl diselenide

Uniqueness

Bis[4-(tridecafluorohexyl)phenyl] diselenide is unique due to the presence of tridecafluorohexyl groups, which impart distinct chemical and physical properties. These fluorinated groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to other diselenides .

Properties

CAS No.

234449-42-4

Molecular Formula

C24H8F26Se2

Molecular Weight

948.2 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-4-[[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]diselanyl]benzene

InChI

InChI=1S/C24H8F26Se2/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)9-1-5-11(6-2-9)51-52-12-7-3-10(4-8-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-8H

InChI Key

YCRFNIGNXWPRSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Se][Se]C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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